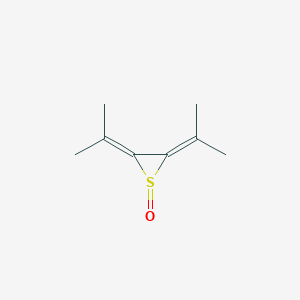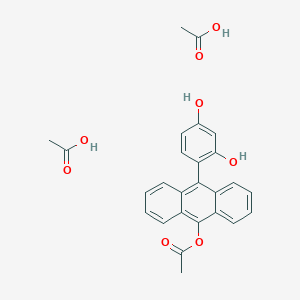
Acetic acid--10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is a complex organic compound known for its unique structure and properties This compound features an anthracene core substituted with a 2,4-dihydroxyphenyl group and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) typically involves the reaction of anthracene-9-carbaldehyde with 2,4-dihydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyanthracenes, and various substituted anthracene derivatives
科学研究应用
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of the compound.
2,4-Dihydroxybenzaldehyde: Another precursor used in the synthesis.
Hydroxyanthracenes: Similar compounds with hydroxyl groups on the anthracene core.
Uniqueness
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is unique due to its specific substitution pattern and the presence of both acetate and dihydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
79925-05-6 |
|---|---|
分子式 |
C26H24O8 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
acetic acid;[10-(2,4-dihydroxyphenyl)anthracen-9-yl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-22-17-8-4-2-6-15(17)21(16-7-3-5-9-18(16)22)19-11-10-14(24)12-20(19)25;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
InChI 键 |
BVSOFCNMHHRUOA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C(C=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


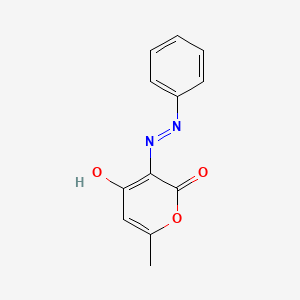
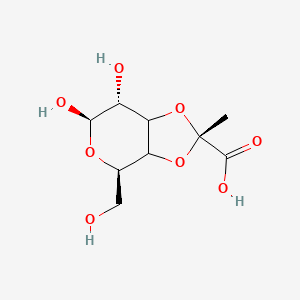
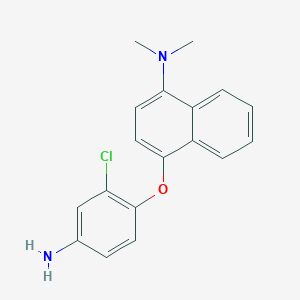


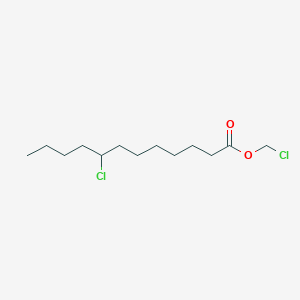
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)

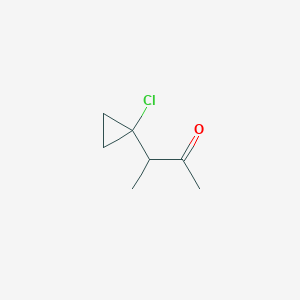

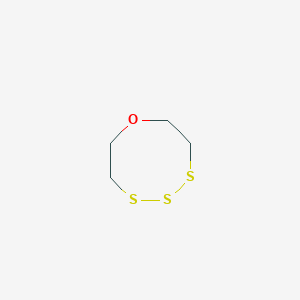
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
